![molecular formula C17H14FN7O B2652061 7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 452089-08-6](/img/structure/B2652061.png)
7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide” belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines . These are a group of heterocyclic compounds that have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines are bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the molecule. The reactions can involve various types of nitrogenous groups at different positions .Applications De Recherche Scientifique
Synthesis and Derivative Formation
The scientific research surrounding this compound focuses primarily on its synthesis and potential as a precursor for various derivatives with diverse biological activities. The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been explored for the synthesis of novel fluorophores, antimicrobial agents, and potential anticancer compounds.
- Regioselective Synthesis : Research into pyrazolo[1,5-a]pyrimidine derivatives demonstrates regioselective synthesis techniques for creating 1- and 4-substituted derivatives, showcasing the versatility of this scaffold in medicinal chemistry (Drev et al., 2014).
- Functional Fluorophores : Another study highlights the use of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates in synthesizing functional fluorophores, indicating potential applications in bioimaging and sensor technologies (Castillo et al., 2018).
- Antimicrobial Activity : The synthesis and evaluation of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides have shown promising antimicrobial properties, suggesting a potential avenue for developing new antibiotics (Гейн et al., 2010).
Anticancer and Anti-inflammatory Applications
Some derivatives of the pyrazolo[1,5-a]pyrimidine class have been investigated for their anticancer and anti-inflammatory activities, offering insights into the therapeutic potential of these compounds.
- Anticancer Agents : Derivatives synthesized from pyrazolo[1,5-a]pyrimidine frameworks have been evaluated for their anticancer activities, with some showing inhibition effects on tumor cell lines, indicating their potential as anticancer agents (Rahmouni et al., 2016).
- Anti-inflammatory Properties : Research into 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones has uncovered a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that lack ulcerogenic activity, showcasing the therapeutic promise of this chemical scaffold (Auzzi et al., 1983).
Orientations Futures
The future directions for research on “7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide” could involve further exploration of its pharmacological effects, development of novel synthetic routes, and investigation of its potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
7-(4-fluorophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN7O/c1-10-14(16(26)21-13-3-2-8-19-9-13)15(11-4-6-12(18)7-5-11)25-17(20-10)22-23-24-25/h2-9,15H,1H3,(H,21,26)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANALRJJMLNHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)F)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



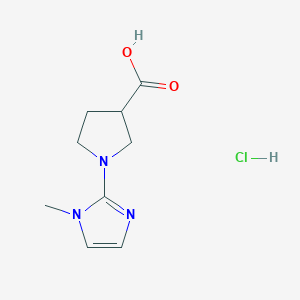

![[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate](/img/structure/B2651982.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2651983.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2651985.png)
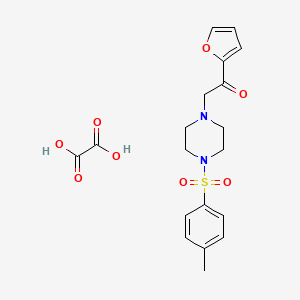
![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide](/img/structure/B2651989.png)
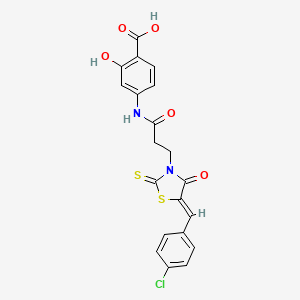
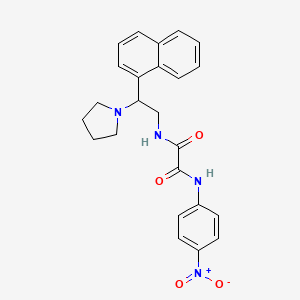
![(E)-methyl 3-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2651994.png)
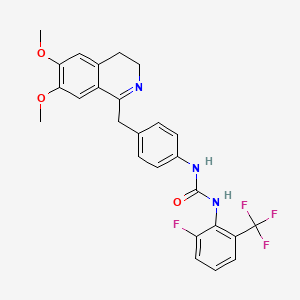
![1-Oxaspiro[3.4]octan-3-one](/img/structure/B2651999.png)